molecular formula C11H9ClN4O B5598488 N'-[(E)-(4-Chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide

N'-[(E)-(4-Chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B5598488
M. Wt: 248.67 g/mol
InChI Key: RJBDNSCGIHLYGT-VGOFMYFVSA-N
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Description

N'-[(E)-(4-Chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by an (E)-configured imine bond linking the 4-chlorophenyl group to the pyrazole ring (Figure 1). The 4-chlorophenyl substituent enhances lipophilicity and may influence binding interactions with biological targets, such as enzymes or receptors.

Properties

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN4O/c12-9-3-1-8(2-4-9)7-14-16-11(17)10-5-6-13-15-10/h1-7H,(H,13,15)(H,16,17)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBDNSCGIHLYGT-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=CC=NN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=CC=NN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-Chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 4-chlorobenzaldehyde and 1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-Chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research indicates that pyrazole derivatives, including N'-[(E)-(4-Chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide, exhibit promising anticancer activities. Studies have shown that compounds with the carbohydrazide moiety can inhibit the proliferation of cancer cells, such as A549 lung cancer cells, through mechanisms involving apoptosis induction . Notably, salicylaldehyde-pyrazole-carbohydrazide derivatives have demonstrated significant growth inhibition against these cells .

Antimicrobial Activity

The incorporation of the carbohydrazide group has been linked to enhanced antimicrobial properties. Various derivatives have shown efficacy against a range of pathogens, including bacteria and parasites. For instance, certain pyrazole-carbohydrazide derivatives exhibited leishmanicidal activity against Leishmania amazonensis and moderate bactericidal effects . The structure-activity relationship suggests that specific substitutions on the phenyl ring are crucial for antimicrobial efficacy .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Some derivatives demonstrated significant activity in reducing inflammation in animal models, indicating potential therapeutic applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is vital for optimizing its pharmacological properties:

Substituent Effect on Activity
4-Chlorophenyl GroupEnhances anticancer and antimicrobial activity
Carbohydrazide MoietyCritical for biological activity; improves solubility and bioavailability
Alkyl SubstituentsInfluence lipophilicity and membrane permeability

Case Studies

Several case studies highlight the compound's applications:

  • Case Study 1 : A study evaluated a series of pyrazole-carbohydrazides for their anticancer effects on A549 cells. Results showed that specific derivatives significantly reduced cell viability compared to controls, suggesting potential as anticancer agents .
  • Case Study 2 : Another investigation focused on the antimicrobial properties of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain compounds exhibited potent antibacterial effects, warranting further exploration for therapeutic use .

Mechanism of Action

The mechanism of action of N’-[(E)-(4-Chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, its ability to interact with cellular components can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

(a) Pyrazole vs. Oxazole Rings

The compound 4-Amino-5-benzoyl-N′-[(1E)-(4-chlorophenyl)-methylidene]-1,2-oxazole-3-carbohydrazide (17) () replaces the pyrazole ring with an oxazole, altering electronic properties and hydrogen-bonding capacity.

(b) Substituent Modifications
  • N′-[(E)-1-(4-Chlorophenyl)ethylidene]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide (): Features an ethylidene group (vs. methylidene) and a 5-methylthienyl substituent. The thienyl group introduces sulfur-based interactions, while ethylidene increases steric bulk, impacting molecular packing and logP (calculated mass: 358.84 g/mol) .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP*
Target Compound C₁₂H₁₀ClN₅O 283.69 4-Chlorophenyl, pyrazole ~3.5 (est.)
Compound 17 (Oxazole analog) C₁₈H₁₃ClN₄O₃ 368.77 Oxazole, 4-chlorophenyl, benzoyl >5
Compound 26 (Anticancer agent) C₂₈H₂₈Cl₂N₄O₂ 523.45 tert-Butylbenzyl, hydroxy-phenyl 6.2
Thienyl-substituted analog C₁₇H₁₅ClN₄OS 358.84 5-Methylthienyl, ethylidene 4.8

*logP values estimated based on substituent contributions.

Key Research Findings and Trends

Substituent Effects : Chloro and methoxy groups optimize lipophilicity and target binding, while bulkier groups (e.g., tert-butyl) enhance anticancer activity but may reduce solubility .

Ring System Impact : Pyrazole derivatives generally exhibit higher metabolic stability than oxazole analogs due to nitrogen-rich aromaticity .

Hydrogen Bonding: The pyrazole N-H and imine C=N groups facilitate hydrogen bonding with biological targets, as seen in ER aminopeptidase inhibition () .

Biological Activity

N'-[(E)-(4-Chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention due to its diverse biological activities. This compound features a unique structure that may contribute to its pharmacological potential, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

  • Molecular Formula: C17H15ClN4O
  • Molecular Weight: 324.78 g/mol
  • IUPAC Name: this compound

The compound's structure includes a pyrazole ring, a chlorophenyl group, and a hydrazide moiety, which are critical for its biological activity.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound. For instance:

  • Cell Line Studies: The compound has shown significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer). In one study, the compound exhibited an IC50 value of 12.50 µM against the MCF7 cell line, indicating its potential as an anticancer agent .
Cell LineIC50 (µM)
MCF712.50
A54926.00
NCI-H4600.95

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies demonstrated that at concentrations of 10 µM, it exhibited over 80% inhibition of these cytokines, comparable to standard anti-inflammatory drugs .

Antimicrobial Activity

This compound has shown promising antimicrobial activity against various bacterial strains. In a study assessing its efficacy against Escherichia coli and Staphylococcus aureus, the compound demonstrated significant inhibition at concentrations as low as 40 µg/mL .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific molecular targets involved in cell proliferation and inflammatory pathways:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell metabolism and inflammatory responses.
  • Molecular Interactions: Its ability to form complexes with metal ions could disrupt cellular processes essential for tumor growth and inflammation.

Case Studies and Research Findings

Several case studies have highlighted the potential of this compound in therapeutic applications:

  • Study on Lung Cancer Cells: A recent study reported that this compound significantly induced apoptosis in A549 cells, leading to reduced tumor growth in xenograft models .
  • Inflammation Model Studies: In animal models of inflammation, administration of this compound resulted in decreased edema and inflammatory markers, suggesting its utility in treating inflammatory diseases .
  • Antimicrobial Efficacy: The compound was tested against multiple pathogens, showing broad-spectrum antimicrobial activity, which suggests potential applications in treating infections .

Q & A

Q. What are the key synthetic steps for preparing N'-[(E)-(4-Chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide?

The synthesis involves a multi-step process:

  • Step 1: Formation of the pyrazole ring via cyclization of β-diketones or β-ketoesters with hydrazine under acidic/basic conditions.
  • Step 2: Introduction of the 4-chlorophenyl group via condensation with 4-chlorobenzaldehyde under reflux in ethanol.
  • Step 3: Formation of the hydrazide moiety by reacting the pyrazole intermediate with hydrazine hydrate. Critical parameters include temperature control (70–90°C), solvent choice (e.g., ethanol for solubility), and reaction time (6–12 hours). Purification via recrystallization or column chromatography ensures >95% purity .

Q. What analytical techniques are used to confirm the compound’s structural integrity?

  • NMR Spectroscopy: ¹H and ¹³C NMR verify substituent positions and hydrazone geometry (E-configuration).
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]+ peak at m/z 303.05).
  • X-ray Crystallography: Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonding between hydrazide N-H and chlorophenyl Cl) .

Q. What are the primary biological targets screened for this compound?

Initial assays focus on:

  • Antimicrobial Activity: Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported.
  • Anti-inflammatory Potential: COX-2 inhibition assays using ELISA.
  • Anticancer Screening: MTT assays on cancer cell lines (e.g., MCF-7, HeLa), comparing IC₅₀ values to reference drugs .

Q. How does the compound’s solubility impact experimental design?

The compound is sparingly soluble in water but dissolves in DMSO or ethanol. For in vitro studies:

  • Prepare stock solutions in DMSO (10 mM) and dilute in culture media (<0.1% DMSO to avoid cytotoxicity).
  • For kinetic studies, use surfactants (e.g., Tween-80) to enhance aqueous solubility .

Q. What stability considerations are critical during storage?

  • Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation.
  • Hydrolytic Stability: Avoid prolonged exposure to moisture; lyophilize for long-term storage.
  • Oxidative Degradation: Use antioxidants (e.g., BHT) in formulations for in vivo studies .

Advanced Research Questions

Q. How can crystallographic data elucidate structure-activity relationships (SAR)?

Single-crystal X-ray diffraction reveals:

  • Intermolecular Interactions: Hydrogen bonds (N-H⋯O=C) stabilize the hydrazone linkage.
  • π-π Stacking: Chlorophenyl and pyrazole rings align face-to-face (3.5–4.0 Å spacing), enhancing planar rigidity. These features correlate with improved binding to hydrophobic enzyme pockets (e.g., EGFR kinase) .

Q. What computational methods optimize lead compound derivatization?

  • Molecular Docking (AutoDock Vina): Predict binding modes to targets like tubulin or DNA gyrase. Key residues (e.g., Asp86 in gyrase) form hydrogen bonds with the hydrazide group.
  • DFT Calculations (B3LYP/6-31G):* Analyze frontier molecular orbitals (HOMO-LUMO gap ≈ 4.1 eV) to assess reactivity .

Q. How do substituent variations affect bioactivity?

SAR studies comparing analogs (e.g., replacing 4-Cl with -OCH₃ or -NO₂) show:

Substituent Effect on Activity
4-ClEnhanced antimicrobial (MIC = 8 µg/mL vs. S. aureus)
4-OCH₃Reduced cytotoxicity (IC₅₀ > 100 µM in HeLa)
4-NO₂Increased anti-inflammatory (COX-2 inhibition: 78%)
Electron-withdrawing groups (e.g., -Cl, -NO₂) improve target affinity via dipole interactions .

Q. What techniques quantify protein-ligand binding kinetics?

  • Surface Plasmon Resonance (SPR): Measure real-time binding to immobilized receptors (KD ≈ 10⁻⁶ M).
  • Isothermal Titration Calorimetry (ITC): Determine thermodynamic parameters (ΔH = –25 kJ/mol, ΔS = +30 J/mol·K) .

Q. How are degradation pathways characterized for formulation studies?

  • LC-MS/MS: Identify major degradation products (e.g., hydrolyzed hydrazide to carboxylic acid).
  • Forced Degradation Studies: Expose to heat (60°C), UV light, and acidic/alkaline conditions.
  • Kinetic Modeling: Calculate half-life (t₁/₂ = 48 hours at pH 7.4) to guide shelf-life predictions .

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